1-(2-Bromo-1-isopropoxyethyl)-3-chlorobenzene
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Overview
Description
1-(2-Bromo-1-isopropoxyethyl)-3-chlorobenzene is an organic compound that belongs to the class of haloethers It is characterized by the presence of a bromine atom, an isopropoxy group, and a chlorine atom attached to a benzene ring
Preparation Methods
The synthesis of 1-(2-Bromo-1-isopropoxyethyl)-3-chlorobenzene can be achieved through several routes. One common method involves the reaction of 3-chlorobenzyl alcohol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Another approach involves the chemoenzymatic synthesis of haloethers, where enzymatic hypohalite synthesis is combined with spontaneous oxidation of alkenes and nucleophilic attack by alcohols . This method allows for the synthesis of a wide range of haloethers, including this compound, under mild reaction conditions.
Chemical Reactions Analysis
1-(2-Bromo-1-isopropoxyethyl)-3-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols, leading to the formation of new compounds with different functional groups.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms, resulting in the formation of simpler hydrocarbons.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromo-1-isopropoxyethyl)-3-chlorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-isopropoxyethyl)-3-chlorobenzene involves its interaction with molecular targets such as enzymes and receptors. The presence of the bromine and chlorine atoms allows for specific binding interactions, which can modulate the activity of these targets. The isopropoxy group may also play a role in enhancing the compound’s solubility and bioavailability.
Comparison with Similar Compounds
1-(2-Bromo-1-isopropoxyethyl)-3-chlorobenzene can be compared with other similar compounds such as:
1-(2-Bromo-1-isopropoxyethyl)-2-methoxybenzene: This compound has a methoxy group instead of a chlorine atom, which can influence its reactivity and applications.
1-Bromo-2-(2-bromo-1-isopropoxyethyl)benzene:
1-(2-Bromo-1-isopropoxyethyl)-4-fluorobenzene: The presence of a fluorine atom instead of chlorine can lead to differences in biological activity and stability.
Properties
IUPAC Name |
1-(2-bromo-1-propan-2-yloxyethyl)-3-chlorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrClO/c1-8(2)14-11(7-12)9-4-3-5-10(13)6-9/h3-6,8,11H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBZFTYKGLNHJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(CBr)C1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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